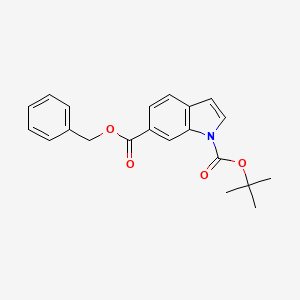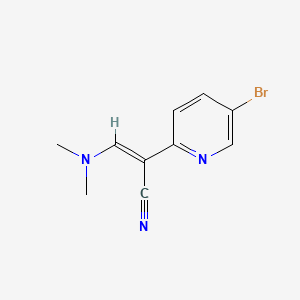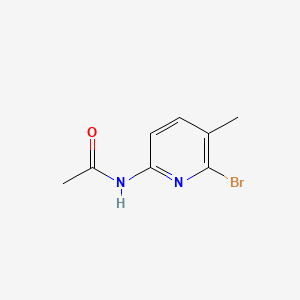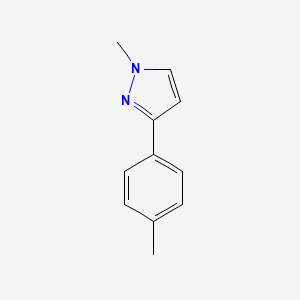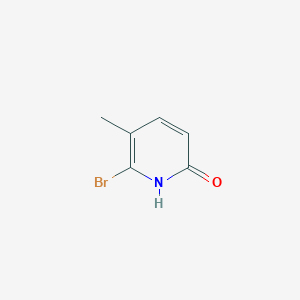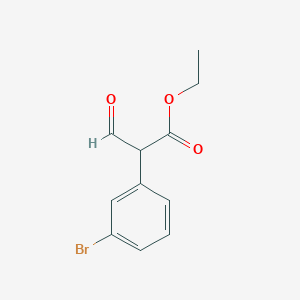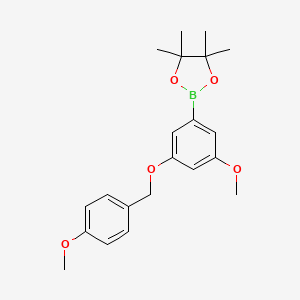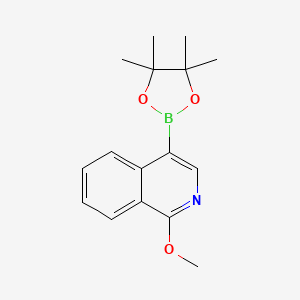
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organoboron compound that has garnered interest in various fields of chemistry and materials science. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction often employs a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and scalability. The use of high-throughput screening can also optimize reaction conditions and catalyst selection.
化学反应分析
Types of Reactions
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron moiety into different functional groups, such as hydroxyl groups.
Substitution: The boron atom in the dioxaborolane ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron center under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
科学研究应用
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Medicine: Its derivatives are explored for their potential as therapeutic agents, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism by which 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline exerts its effects involves the interaction of the boron atom with various molecular targets. In catalytic processes, the boron center can facilitate the formation of carbon-carbon bonds through its ability to stabilize transition states and intermediates. In biological systems, boron-containing compounds can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in organic synthesis and medicinal chemistry.
Pinacolborane: Known for its use in hydroboration reactions and as a precursor to other boron compounds.
Boronic acid derivatives: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its isoquinoline backbone, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring precise control over molecular interactions.
属性
IUPAC Name |
1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-5)12-9-7-6-8-11(12)13/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJFKBXGNWWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
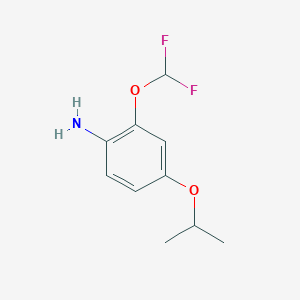
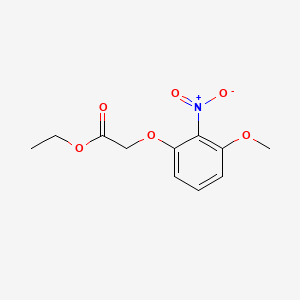
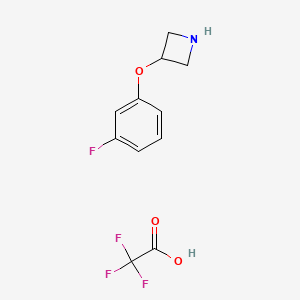
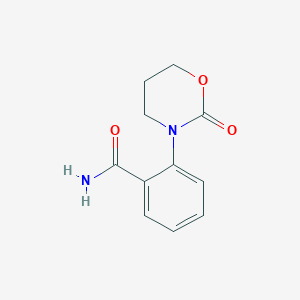
![5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B8252350.png)
![1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione](/img/structure/B8252353.png)
